molecular formula C16H8Cl2F6N2O3 B1673140 Hexaflumuron CAS No. 86479-06-3

Hexaflumuron

Cat. No. B1673140
CAS RN: 86479-06-3
M. Wt: 461.1 g/mol
InChI Key: RGNPBRKPHBKNKX-UHFFFAOYSA-N
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Description

Hexaflumuron is a termiticide, an insecticide specifically used on termites, first registered in the United States in 1994 . It is a benzoyl urea insecticide and an insect growth regulator (IGR) that inhibits an insect’s growth through chitin synthesis, which termites need to form an exoskeleton .


Molecular Structure Analysis

Hexaflumuron has the molecular formula C16H8Cl2F6N2O3 and a molecular weight of 461.14 . It is composed of Carbon (41.67%), Hydrogen (1.75%), Chlorine (15.37%), Fluorine (24.72%), Nitrogen (6.07%), and Oxygen (10.41%) .


Chemical Reactions Analysis

Hexaflumuron undergoes alkaline hydrolysis, forming 2,6-difluorobenzoic acid and 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenylurea .


Physical And Chemical Properties Analysis

Hexaflumuron appears as pure white crystals . It has a melting point of 191-199°C, a relative density of 1.68, and a vapor pressure (25°C) of 0.059 × 10-3 Pa . It is soluble in methanol (11.3g/L), xylene (5.2g/L), acetone, dichloromethane, and slightly soluble in water (0.1 mg/L at 23°C) .

Scientific Research Applications

Pest Control in Brassicaceous Vegetables

Hexaflumuron has been globally registered for over two decades to control pests in brassicaceous vegetables . It’s particularly effective in controlling pests in turnip and cauliflower . Field trials have been carried out at six representative experimental sites to study the dissipation behaviors and terminal residues of hexaflumuron in these vegetables .

Residue Analysis

The residual amounts of hexaflumuron were extracted using a modified QuEChERS and analyzed with liquid chromatography-tandem mass spectrometry (HPLC–MS/MS) . The half-lives of hexaflumuron ranged from 0.686 to 1.35 and 2.41 to 6.71 days in cauliflower and turnip leaves, respectively .

Risk Evaluation

The chronic dietary risk of hexaflumuron in the preharvest interval of 7 days was lower than 100% and much higher than 0.01%, indicating acceptable but nonnegligible health hazards for Chinese consumers . Therefore, MRL values of hexaflumuron were proposed as 2, 0.8, and 10 mg/kg in cauliflower, turnip tubers, and turnip leaves, respectively .

Hepatorenal Toxicity

Hexaflumuron has been found to cause hepatorenal toxicity in rats . Both insecticides were orally administered every day for 28 days at a dose equal to 1/10 LD50 from the active ingredient . The results showed marked changes in walking, body tension, alertness, and head movement with a significant reduction in rats’ body weight in both IM and HFM receiving groups .

Oxidative Stress

Significant increases in MDA levels and decrease of GHS levels were recorded in liver and kidney homogenates of either IM or HFM groups . This indicates that hexaflumuron can cause oxidative stress .

Apoptosis Pathway

Hexaflumuron provoked liver and kidneys damage through overproduction of ROS, activation of NF- K B signaling pathways and mitochondrial/JNK-dependent apoptosis pathway . There was upregulation of the transcript levels of casp-3, JNK, and HO-1 genes with strong immunopositivity of casp-3, TNF-ὰ, and NF- K B protein expressions in the liver and kidneys of rats receiving either IM or HFM compared with the control group .

Mechanism of Action

Target of Action

Hexaflumuron is an insect growth regulator (IGR) that primarily targets insects, specifically termites . It interferes with the synthesis of chitin, a crucial component of the insect’s exoskeleton . In the context of neurotoxicity, Hexaflumuron targets the cerebral cortex and striatum .

Mode of Action

Hexaflumuron works by inhibiting the insect’s growth . It disrupts the synthesis of chitin, which termites need to form a new exoskeleton . This disruption prevents the normal molting and metamorphosis of pests, thereby inhibiting their growth and development .

Biochemical Pathways

Hexaflumuron provokes neurobehavioral toxicity through oxidative stress that impairs the mitochondrial function and activates the JNK-dependent apoptosis pathway . It causes a significant increase in MDA levels and a decrease in GSH and CAT activity in some brain areas . Upregulation of mRNA levels of JNK and Bax with downregulation of Bcl-2 is also observed .

Pharmacokinetics

It is known that hexaflumuron can be absorbed through the skin, respiratory, and digestive systems of humans . More research is needed to fully understand the ADME properties of Hexaflumuron and their impact on its bioavailability.

Result of Action

The action of Hexaflumuron results in several hazardous effects on humans and animals . It has been demonstrated to alter a variety of neurological functions and predisposes to various neurodegenerative diseases . Severe histopathological alterations, mainly neuronal necrosis and gliosis, are observed in different examined areas .

Action Environment

The action of Hexaflumuron can be influenced by environmental factors. For instance, the overuse of pesticides in agriculture leads to the deposition of such harmful chemicals in soil, water basins, and agricultural runoff . These environmental factors can affect the action, efficacy, and stability of Hexaflumuron .

Safety and Hazards

Hexaflumuron is harmful if inhaled and can cause serious eye irritation . It is also toxic if swallowed and in contact with skin . It is very toxic to aquatic life with long-lasting effects . It is recommended to handle it in a well-ventilated place and avoid release to the environment .

Future Directions

While Hexaflumuron is a useful pesticide, its hazardous effects on humans and the environment raise concerns. Future research could focus on finding safer alternatives or improving the safety profile of Hexaflumuron. Additionally, more studies are needed to understand the neurotoxicity of Hexaflumuron .

properties

IUPAC Name

N-[[3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]carbamoyl]-2,6-difluorobenzamide
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InChI

InChI=1S/C16H8Cl2F6N2O3/c17-7-4-6(5-8(18)12(7)29-16(23,24)14(21)22)25-15(28)26-13(27)11-9(19)2-1-3-10(11)20/h1-5,14H,(H2,25,26,27,28)
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InChI Key

RGNPBRKPHBKNKX-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C(=C2)Cl)OC(C(F)F)(F)F)Cl)F
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Molecular Formula

C16H8Cl2F6N2O3
Record name HEXAFLUMURON
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DSSTOX Substance ID

DTXSID3032620
Record name Hexaflumuron
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Molecular Weight

461.1 g/mol
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Physical Description

Colorless or white solid; [ICSC], WHITE CRYSTALS OR POWDER.
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Solubility

Methanol 11.3, xylene 5.2 (both g/l @ 20 °C), In water, 0.027 mg/l @ 18 °C, Solubility in water, mg/l at 18 °C: 0.027 (practically insoluble)
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Density

Relative density (water=1): 1.7, Density (at 20 °C): 1.68 g/cm³
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Vapor Pressure

0.00000044 [mmHg], 4.43X10-7 mm Hg @ 25 °C, Vapor pressure at 25 °C: negligible
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Product Name

Hexaflumuron

Color/Form

White solid

CAS RN

86479-06-3
Record name Hexaflumuron
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Record name hexaflumuron (ISO); 1-(3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl)-3-(2,6-difluorobenzoyl)urea
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Record name Benzamide, N-[[[3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]amino]carbonyl]-2,6-difluoro
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Melting Point

202-205 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary target of hexaflumuron in insects?

A1: Hexaflumuron primarily targets chitin synthesis in insects, disrupting the formation of the insect cuticle during molting. [, , , , , , , , ]

Q2: What are the downstream effects of hexaflumuron on insect development?

A2: By inhibiting chitin synthesis, hexaflumuron causes various developmental abnormalities in insects, including:

  • Abnormal Molting: Insects may experience difficulty shedding their old cuticle, leading to death or deformities. [, , ]
  • Cuticle Malformation: The newly formed cuticle may be thin, weak, or structurally compromised, making insects vulnerable to dehydration and infection. [, , ]
  • Reduced Feeding and Movement: Affected insects may exhibit decreased mobility and feeding, ultimately leading to death. [, ]
  • Reproductive Disruption: Hexaflumuron can impair egg development, reduce egg hatch, and affect the reproductive system of adult insects. [, , , , , , ]

Q3: How does hexaflumuron affect the ultrastructure of insect embryos?

A3: Research on the sugar beet weevil, Aubeonymus mariaefranciscae, demonstrates that hexaflumuron disrupts the integument ultrastructure of embryos. The procuticle is particularly affected, appearing amorphous and lacking the typical lamellated organization due to irregular chitin-protein deposition. This ultimately leads to mechanical weakness and embryonic death. []

Q4: Does hexaflumuron directly affect enzyme activity in insects?

A4: Research suggests that hexaflumuron can influence enzyme activity in insects. Studies on the common cutworm, Spodoptera litura, indicate that hexaflumuron can activate phenoloxidase activity in a dose-dependent manner. [] Additionally, studies on the elm leaf beetle, Xanthogaleruca luteola, found that hexaflumuron affects the activities of detoxification enzymes (glutathione S-transferase, general esterases) and the immunological enzyme phenoloxidase. []

Q5: How does the presence of competing food sources affect hexaflumuron consumption by termites?

A5: Studies show that competing food sources can significantly reduce termite consumption of hexaflumuron-treated baits. For instance, termites presented with both hexaflumuron-treated and untreated diets showed a clear preference for the untreated option, leading to a substantial decrease in hexaflumuron intake. [, ]

Q6: Does the addition of phagostimulatory sugars to baits influence the effectiveness of hexaflumuron against termites?

A6: Yes, research suggests that incorporating phagostimulatory sugars like xylose into hexaflumuron baits can enhance their effectiveness. These sugars stimulate termite feeding, leading to increased hexaflumuron uptake and transfer within the colony, ultimately resulting in higher mortality rates. []

Q7: How does temperature affect the efficacy of hexaflumuron against termites?

A7: Temperature significantly influences hexaflumuron's efficacy against termites. Studies using Reticulitermes flavipes and Coptotermes formosanus revealed that hexaflumuron's toxicity is limited at lower temperatures (10-20°C) but increases significantly at 25-30°C. This difference is likely linked to temperature-dependent molting rates in termites. []

Q8: How is hexaflumuron absorbed and distributed in insects?

A8: Hexaflumuron is primarily absorbed through ingestion and contact. Following uptake, it is distributed throughout the insect's body, with varying accumulation levels observed in different tissues. [, , , ]

Q9: How is hexaflumuron metabolized and excreted by insects?

A9: Studies indicate that insects have a limited ability to metabolize hexaflumuron. It is primarily excreted unchanged in feces and regurgitated material. [, ]

Q10: What is the rate of hexaflumuron clearance in termites?

A10: Research shows that hexaflumuron clearance in termites is relatively slow. Studies on Reticulitermes flavipes reported a mean clearance half-life of approximately 9 days, indicating a prolonged presence of the insecticide within the insect's body. []

Q11: How efficiently is hexaflumuron transferred between termites?

A11: Hexaflumuron exhibits efficient transfer between termites through trophallaxis (food sharing), enabling its spread throughout the colony, even among individuals not directly exposed to the insecticide. This transfer mechanism contributes to the effectiveness of hexaflumuron in controlling termite populations. [, , ]

Q12: What is the environmental fate of hexaflumuron?

A13: Hexaflumuron is relatively persistent in the environment, with half-lives in soil ranging from 3 to 8 days depending on environmental conditions. [, , , , , ]

Q13: How does hexaflumuron degrade in the environment?

A14: Hexaflumuron degradation is primarily driven by biodegradation, with anaerobic processes playing a significant role. Soil conditions, such as pH and organic matter content, influence its degradation rate. []

Q14: Does hexaflumuron pose any risks to non-target organisms?

A15: While hexaflumuron is considered relatively safe for mammals and birds, it can negatively impact non-target invertebrates, particularly those inhabiting aquatic environments. [, ]

Q15: What analytical methods are commonly used to quantify hexaflumuron in various matrices?

A16: High-performance liquid chromatography (HPLC) is the most frequently employed technique for quantifying hexaflumuron residues in environmental and biological samples. [, , ]

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